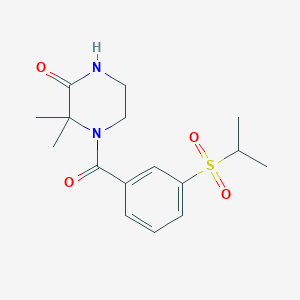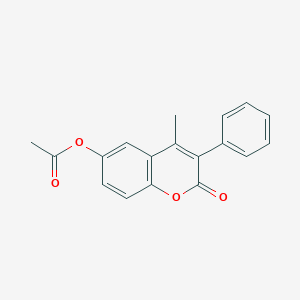
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate” is an organic compound . It is a derivative of coumarin, a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of related coumarin derivatives has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. Two various series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized by using Suzuki–Miyaura across coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate in good yields .Molecular Structure Analysis
The molecular structure of coumarin derivatives is typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, along with elemental analysis. The presence of the methoxy and methanesulfonate groups could affect the compound’s solubility, stability, and reactivity.Chemical Reactions Analysis
Coumarins or benzopyran-2-ones are a group of nature-occurring lactones. They are valuable kinds of oxygen-containing heterocycles widely found in nature . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound "4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate" is closely related to the chemical family of chromenes, which have been the subject of numerous synthetic studies due to their significant biological activities and presence in natural products. Research on related chromene derivatives has led to the development of new synthetic methodologies, including the design and synthesis of thiazolidin-4-ones based on chromenyl acetic acid and the exploration of unexpected cyclization reactions to form chromeno[4,3-c]pyrazol-4-ones, demonstrating the compound's relevance in synthetic organic chemistry (Čačić et al., 2009), (Padilla-Martínez et al., 2011).
Antibacterial and Antimicrobial Activities
Studies have reported on the antibacterial and antimicrobial activities of chromene derivatives, highlighting their potential in addressing bacterial resistance. For instance, the synthesis of chromen-4-one derivatives and their testing against various bacterial strains showcased promising antibacterial properties, underscoring the therapeutic potential of chromene-based compounds in the development of new antimicrobial agents (Pervaram et al., 2018), (Behrami et al., 2019).
Antioxidant Properties
The investigation of chromene derivatives for their antioxidant properties has also been a significant area of research. One study focused on the synthesis of indolyl-4H-chromene-3-carboxamides, demonstrating their effectiveness as antioxidant and antibacterial agents. This highlights the compound's role in developing treatments that combat oxidative stress-related diseases (Subbareddy & Sumathi, 2017).
Photophysical Properties
Research into the photophysical properties of chromene derivatives has led to insights into their potential applications in materials science. The synthesis of polymers with coumarin chromophores, for example, offers opportunities for creating materials with unique optical properties, relevant for applications ranging from organic electronics to photodynamic therapy (Nechifor, 2009).
properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-15-10-14(21-12(2)19)8-9-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXAGLNLVIUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

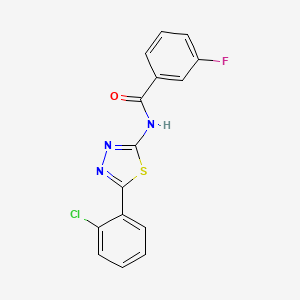
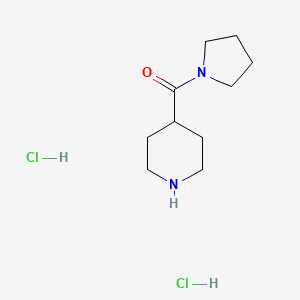
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)
![N-(3-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2749097.png)


![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)
![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)
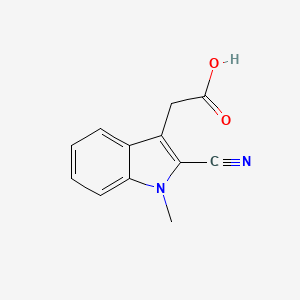
![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)

